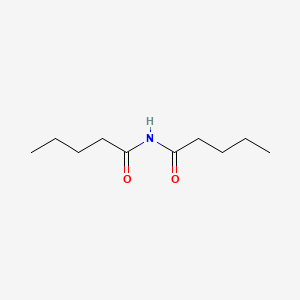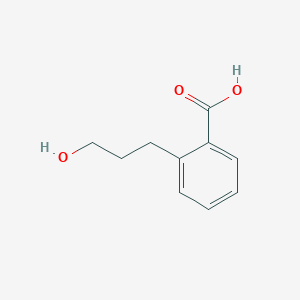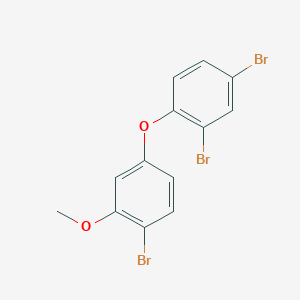![molecular formula C6H8Cl2O6 B14690483 1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane) CAS No. 34037-78-0](/img/structure/B14690483.png)
1,1'-[Peroxybis(carbonyloxy)]bis(chloroethane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis-(2-chloro-ethoxycarbonyl)-peroxide is an organic peroxide compound characterized by the presence of two 2-chloro-ethoxycarbonyl groups attached to a peroxide linkage. This compound is known for its reactivity and is used in various chemical processes and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of bis-(2-chloro-ethoxycarbonyl)-peroxide typically involves the reaction of 2-chloroethanol with phosgene to form 2-chloro-ethoxycarbonyl chloride. This intermediate is then reacted with hydrogen peroxide in the presence of a base to form bis-(2-chloro-ethoxycarbonyl)-peroxide. The reaction conditions usually require low temperatures and controlled addition of reagents to prevent decomposition of the peroxide.
Industrial Production Methods: Industrial production of bis-(2-chloro-ethoxycarbonyl)-peroxide follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions and to enhance safety due to the reactive nature of peroxides.
Analyse Chemischer Reaktionen
Types of Reactions: Bis-(2-chloro-ethoxycarbonyl)-peroxide undergoes various types of chemical reactions, including:
Oxidation: The peroxide linkage can participate in oxidation reactions, often leading to the formation of radicals.
Reduction: Under specific conditions, the peroxide can be reduced to form alcohols or other reduced products.
Substitution: The chloro groups can be substituted by nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen and other peroxides.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can react with the chloro groups under basic conditions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of radical species, while substitution reactions can yield various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
Bis-(2-chloro-ethoxycarbonyl)-peroxide has several scientific research applications:
Chemistry: It is used as an initiator in polymerization reactions due to its ability to generate radicals.
Biology: The compound is studied for its potential use in biochemical assays and as a reagent in the synthesis of biologically active molecules.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to release active compounds upon decomposition.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of bis-(2-chloro-ethoxycarbonyl)-peroxide involves the cleavage of the peroxide bond to generate radicals. These radicals can then participate in various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and the conditions under which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Bis(2-chloroethyl) ether: Similar in structure but lacks the peroxide linkage.
Bis(2-chloroethoxy)methane: Contains a methylene bridge instead of a peroxide linkage.
2-Chloroethyl ether: A simpler compound with only one chloroethyl group.
Uniqueness: Bis-(2-chloro-ethoxycarbonyl)-peroxide is unique due to its peroxide linkage, which imparts distinct reactivity and makes it useful as a radical initiator in various chemical processes. Its ability to undergo multiple types of reactions and its applications in diverse fields further highlight its uniqueness compared to similar compounds.
Eigenschaften
CAS-Nummer |
34037-78-0 |
|---|---|
Molekularformel |
C6H8Cl2O6 |
Molekulargewicht |
247.03 g/mol |
IUPAC-Name |
2-chloroethoxycarbonyloxy 2-chloroethyl carbonate |
InChI |
InChI=1S/C6H8Cl2O6/c7-1-3-11-5(9)13-14-6(10)12-4-2-8/h1-4H2 |
InChI-Schlüssel |
LENMFXPGQLGNOP-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCl)OC(=O)OOC(=O)OCCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


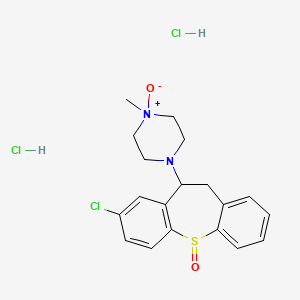
![2-{(1e)-3-[4-(4,6-Diamino-1,3,5-triazin-2-yl)phenyl]triaz-1-en-1-yl}benzonitrile](/img/structure/B14690412.png)
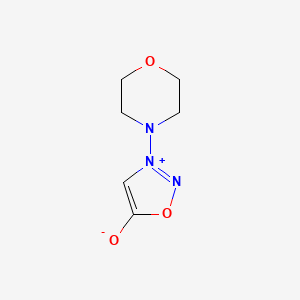
![5-Methyl[1]benzothieno[2,3-g]isoquinoline](/img/structure/B14690420.png)
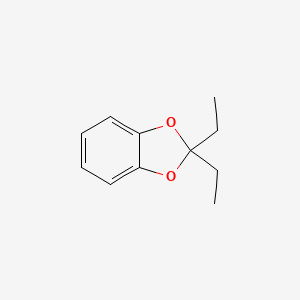
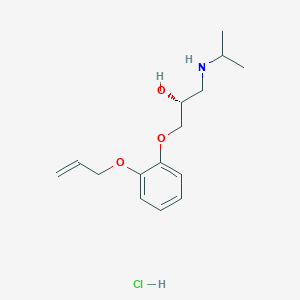
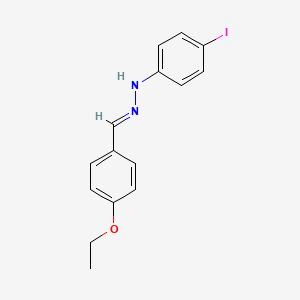
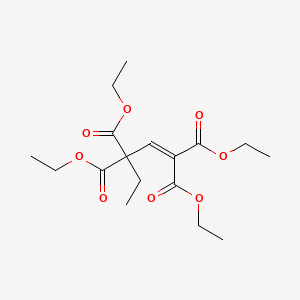
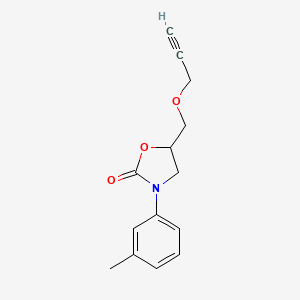
![Ethanol, 2,2'-[[3-(trimethoxysilyl)propyl]imino]bis-](/img/structure/B14690468.png)
